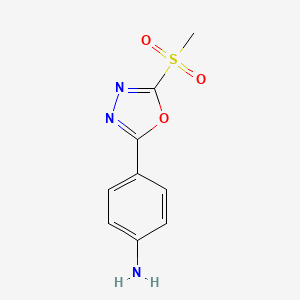

4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline

Descripción

Propiedades

IUPAC Name |

4-(5-methylsulfonyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c1-16(13,14)9-12-11-8(15-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULORBWQDLLOPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(O1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with a suitable carboxylic acid derivative to form the oxadiazole ring. The methylsulfonyl group can be introduced via sulfonation reactions. The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)nitrobenzene, while reduction of the oxadiazole ring can produce various reduced heterocycles .

Aplicaciones Científicas De Investigación

4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s bioactive properties make it a candidate for drug discovery and development.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aniline group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s bioactivity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylsulfonyl)aniline: This compound lacks the oxadiazole ring but shares the aniline and methylsulfonyl groups.

1,3,4-Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents at other positions

Uniqueness

4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of the oxadiazole ring and the aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methylsulfonyl group further enhances its reactivity and potential for modification .

Actividad Biológica

4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antiviral properties.

The molecular formula of 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline is C₉H₉N₃O₃S, with a molecular weight of 239.25 g/mol. The compound features a methylsulfonyl group attached to a 1,3,4-oxadiazole ring and an aniline moiety. Its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₉N₃O₃S |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | 4-(5-methylsulfonyl-1,3,4-oxadiazol-2-yl)aniline |

| PubChem CID | 133080664 |

| CAS Number | 1858267-88-5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1,3,4-oxadiazoles. In one notable study, various hybrid molecules were synthesized and evaluated for their cytotoxic effects on several cancer cell lines including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung carcinoma). Among these compounds, derivatives featuring oxadiazole moieties exhibited significant growth inhibition.

For instance, a related compound demonstrated an IC₅₀ value of 19.56 µM against HT-1080 cells, indicating potent cytotoxicity. The mechanism of action involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase . This suggests that 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline may similarly exhibit anticancer properties due to its structural similarities.

Antiviral Activity

In addition to its anticancer properties, the compound's antiviral activity was assessed against SARS-CoV-2. However, initial findings indicated that it did not exhibit significant antiviral effects with an EC₅₀ greater than 100 µM . This suggests that while the compound shows promise in cancer treatment, its efficacy against viral infections may be limited.

Case Studies

Several studies have investigated the biological activity of related oxadiazole compounds:

- Cytotoxicity Study : A study synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines. Results indicated that specific structural modifications enhanced cytotoxicity significantly .

- Molecular Docking Studies : Computational studies suggested that certain oxadiazole derivatives could form stable complexes with target proteins involved in apoptosis pathways. This highlights the importance of structure in determining biological activity .

Q & A

Basic: What synthetic routes are commonly employed for preparing 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline, and what key reaction conditions must be controlled?

Answer:

The synthesis typically involves two stages: (1) formation of the oxadiazole core and (2) introduction of the methylsulfonyl group. A precursor like 4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)aniline can be oxidized using hydrogen peroxide or other oxidizing agents under controlled acidic conditions. Critical reaction parameters include:

- Light sensitivity : Reactions must be conducted in foil-covered vessels to prevent photodegradation .

- Solvent choice : Methanol or ethanol is often used due to solubility and stability considerations .

- Oxidation time : Over-oxidation can lead to sulfonic acid derivatives, requiring precise monitoring via TLC or HPLC.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline?

Answer:

A combination of techniques is essential:

- 1H/13C NMR : Confirms aromatic proton environments and substituent positions. For example, aromatic protons in similar oxadiazoles resonate at δ 6.8–7.6 ppm .

- IR spectroscopy : Detects key functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for sulfonyl groups) .

- Mass spectrometry : Validates molecular weight (e.g., exact mass ±0.001 Da accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.